5-Amino-DL-tryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

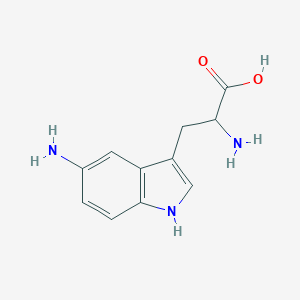

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-DL-tryptophan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Tryptophan Analog

5-Amino-DL-tryptophan, a fascinating derivative of the essential amino acid tryptophan, stands as a molecule of significant interest within the scientific community. Its structural similarity to tryptophan, coupled with the introduction of a reactive amino group on the indole ring, opens a gateway to a diverse range of applications, from neuroscience research to the development of novel therapeutics and advanced biomaterials. This guide, designed for the discerning researcher, aims to provide a comprehensive technical overview of the core chemical properties and structural attributes of this compound, fostering a deeper understanding of its scientific potential.

Section 1: Core Molecular Identity and Physicochemical Characteristics

This compound is systematically known as 2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid. As a derivative of tryptophan, it possesses the fundamental amino acid structure, featuring a carboxyl group, an amino group, and a side chain. The defining characteristic of this molecule is the presence of an additional amino group at the 5-position of the indole ring, a modification that profoundly influences its chemical behavior and potential applications.

Key Identifiers and Structural Representation

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

| Synonyms | This compound, DL-2-Amino-3-(5-aminoindolyl)propionic acid | |

| CAS Number | 6383-69-3 | |

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight | 219.24 g/mol |

graph "5-Amino-DL-tryptophan_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; C7 [label="C", pos="-2.4,0!"]; C8 [label="C", pos="-3.6,0.8!"]; N9 [label="N", pos="-4.8,0!"]; C10 [label="C", pos="-3.6,-0.8!"]; O11 [label="O", pos="-4.8,-1.5!"]; O12 [label="O", pos="-2.4,-1.5!"]; N13 [label="N", pos="2.4,1.5!"];

// Hydrogen nodes H1 [label="H", pos="0,2.2!"]; H2 [label="H", pos="-1.8,1.3!"]; H3 [label="H", pos="-1.8,-1.3!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="1.8,-1.3!"]; H6 [label="H", pos="-2.4,-2.2!"]; H7 [label="H", pos="-5.4,0.5!"]; H8 [label="H", pos="-5.4,-0.5!"]; H9 [label="H", pos="3,1.8!"]; H10 [label="H", pos="1.8,2!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- N9 [label=""]; C8 -- C10 [label=""]; C10 -- O11 [label=""]; C10 -- O12 [label=""]; C6 -- N13 [label=""];

// Hydrogen bonds N1 -- H1 [style=dashed]; C3 -- H2 [style=dashed]; C4 -- H3 [style=dashed]; C5 -- H4 [style=dashed]; C7 -- H5 [style=dashed]; O12 -- H6 [style=dashed]; N9 -- H7 [style=dashed]; N9 -- H8 [style=dashed]; N13 -- H9 [style=dashed]; N13 -- H10 [style=dashed]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Off-white to brown crystalline powder | |

| Melting Point | 265-275 °C (decomposes) | |

| Purity | ≥98% (by titration) | |

| Storage | Store at 4°C | |

| Solubility | Information on the quantitative solubility of this compound in common laboratory solvents such as water, DMSO, and ethanol is not readily available in the searched literature. However, based on the general solubility of amino acids, it is expected to have some solubility in water and polar organic solvents. |

Section 2: Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those from the aromatic protons on the indole ring, which will be influenced by the presence of the two amino groups. The protons of the alanine side chain (α-H, β-H₂) will also be present. The chemical shifts of the aromatic protons will be particularly informative in confirming the 5-amino substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring will be significantly affected by the electron-donating amino group at the C5 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Key expected frequencies include:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amino groups and the indole N-H.

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1600-1700 cm⁻¹ from the carboxylic acid group.

-

N-H bending: Vibrations in the 1500-1650 cm⁻¹ region.

-

C-N stretching: Bands associated with the amino groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 220.24. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve the loss of the carboxyl group, the amino group from the side chain, and fragmentation of the indole ring. The specific fragmentation will provide valuable structural information.

Section 3: Synthesis and Reactivity

The synthesis of this compound and an understanding of its reactivity are critical for its utilization in research and development.

Synthetic Approaches

A common and logical synthetic route to this compound involves the reduction of its nitro precursor, 5-nitro-DL-tryptophan. This transformation can be achieved using various reducing agents.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the two primary amino groups, the carboxylic acid, and the indole ring system.

-

Amino Groups: Both the α-amino group and the 5-amino group are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The 5-amino group, being on the aromatic ring, will have different reactivity compared to the aliphatic α-amino group.

-

Carboxylic Acid Group: The carboxyl group can undergo esterification and amidation reactions.

-

Indole Ring: The indole ring is susceptible to electrophilic substitution, and the presence of the electron-donating 5-amino group will activate the ring towards such reactions. It is also prone to oxidation. Substituted 5-aminoindole derivatives have been noted to be potentially unstable against air oxidation.[1]

Section 4: Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas of scientific investigation.

Neuroscience and Pharmacology

As a close analog of tryptophan, this compound can serve as a precursor to serotonin, a key neurotransmitter involved in mood, sleep, and appetite regulation. This makes it a compound of interest in neuroscience research and for the development of potential therapeutics targeting the serotonergic system.

Fluorescent Probes and Protein Labeling

The indole moiety of tryptophan is intrinsically fluorescent. The introduction of the 5-amino group can modulate these fluorescent properties. Furthermore, the reactive amino group provides a handle for the covalent attachment of other fluorescent dyes or labels. This allows for the site-specific labeling of proteins and the study of protein structure and dynamics.

Conceptual Workflow for Protein Labeling:

Caption: Conceptual workflow for utilizing this compound in protein labeling.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain a substance-specific SDS from the supplier before handling this compound.

Section 6: Conclusion and Future Perspectives

This compound represents a versatile chemical entity with considerable potential for advancing various scientific fields. Its unique combination of an amino acid backbone and a functionalized indole ring makes it a valuable building block for chemical synthesis and a powerful tool for biological investigation. Further research into its detailed spectroscopic properties, solubility, and reactivity will undoubtedly unlock new applications and deepen our understanding of its role in biological systems. As our knowledge of this intriguing molecule expands, so too will its impact on drug discovery, materials science, and our fundamental understanding of protein structure and function.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. [Link]

Sources

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Amino-DL-tryptophan: Synthesis, Characterization, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond basic data, we delve into the practical aspects of its synthesis, analytical validation, and application, with a focus on the scientific rationale that underpins these methodologies.

This compound is a derivative of the essential amino acid tryptophan, distinguished by an amino group substituted at the 5-position of the indole ring. This modification makes it a valuable tool in neuroscience and biochemistry, primarily as a structural analog and potential precursor to the neurotransmitter serotonin.

The fundamental identifiers and properties of this compound are summarized below. This data is critical for calculating molar concentrations, predicting solubility, and establishing correct storage conditions.

| Property | Value | Source(s) |

| CAS Number | 6383-69-3 | , |

| Molecular Formula | C₁₁H₁₃N₃O₂ | , |

| Molecular Weight | 219.24 g/mol | , |

| Synonyms | DL-2-Amino-3-(5-aminoindolyl)propionic acid, 2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | , |

| Appearance | Off-white to brown crystalline powder | |

| Melting Point | 265 - 275 °C (with decomposition) | |

| Storage | Store at 0 - 8 °C, protect from light and moisture. For long-term storage, desiccate at -20°C. | , |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through a well-established two-step chemical pathway: regioselective nitration of the indole ring, followed by reduction of the resulting nitro group. This approach is logical because direct amination of the tryptophan indole ring is challenging, whereas nitration and subsequent reduction are highly precedented and efficient transformations for aromatic systems.

Caption: A validated two-step workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of 5-Nitro-DL-tryptophan (Step 1)

The indole ring of tryptophan is electron-rich and susceptible to electrophilic attack. Nitration occurs preferentially at the 5- and 6-positions. While various nitrating agents exist, peroxynitrite has been shown to nitrate free L-tryptophan, yielding a mixture of 5-nitro and 6-nitro isomers.[1]

-

Dissolution: Dissolve DL-Tryptophan in an appropriate aqueous buffer.

-

Nitration: Introduce a peroxynitrite (ONOO⁻) solution to the tryptophan solution under controlled pH and temperature. The reaction is rapid. The concentration of reactants is critical; lower concentrations of peroxynitrite relative to tryptophan favor specific isomer formation.[1]

-

Quenching: Quench the reaction by adjusting the pH.

-

Purification: The resulting mixture of 5-nitro and 6-nitro-tryptophan must be separated. This is the most critical part of this step. Reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolving power for closely related isomers. A gradient elution with a C18 column will effectively separate the 5-nitro-tryptophan from the 6-nitro isomer and any unreacted starting material.

-

Verification: Collect the fraction corresponding to 5-Nitro-DL-tryptophan and confirm its identity via Mass Spectrometry (MS). Lyophilize the pure fraction to obtain a solid powder.

Protocol 2.2: Reduction to this compound (Step 2)

The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. A protocol adapted from the successful reduction of a very close analog, ethyl 5-nitroindole-2-carboxylate, provides a reliable methodology.[2]

-

Setup: In a round-bottom flask, dissolve the purified 5-Nitro-DL-tryptophan from Step 1 in a suitable solvent like ethanol.

-

Catalyst and Donor: Add ammonium formate (NH₄COOH) as a hydrogen donor (4 equivalents). Then, under an inert atmosphere (e.g., Nitrogen), carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material).[2][3]

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) for 30-60 minutes. The choice of reflux provides the necessary activation energy for the catalytic cycle without being harsh enough to degrade the amino acid backbone.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the UV-active nitro-compound spot and the appearance of the new amino-compound spot.

-

Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad thoroughly with ethanol to recover all the product.[3]

-

Isolation: Remove the solvent from the filtrate in vacuo using a rotary evaporator. The resulting solid is the crude this compound. It can be further purified by recrystallization if necessary.

Analytical Characterization and Quality Control

Confirming the identity, purity, and concentration of this compound is essential for the reproducibility of any experiment. A multi-step analytical workflow ensures the material meets the required specifications.

Caption: Standard analytical workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile small molecules.

-

Principle: A reversed-phase C18 column separates the compound from impurities based on hydrophobicity. The addition of an acid (formic acid or trifluoroacetic acid) to the mobile phase is crucial as it protonates the amino groups, ensuring sharp, symmetrical peak shapes.[4][5]

-

Exemplary Method:

-

Column: C18 reversed-phase, 5 µm particle size, 250 mm x 4.6 mm.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at 220 nm (for the peptide bond) and ~280-290 nm (for the indole ring). Due to the amino group, a fluorescence detector (Excitation ~290 nm, Emission ~350 nm) can offer higher sensitivity and selectivity.[6][7]

-

Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥98% is standard for research-grade material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Chemical Shifts (in D₂O):

-

Indole Protons (H4, H6, H7): Expected in the 6.5-7.5 ppm region. The addition of the electron-donating amino group at C5 will cause a significant upfield shift (to a lower ppm value) for the adjacent H4 and H6 protons compared to tryptophan's signals (which appear at ~7.2-7.7 ppm).[10]

-

Indole Proton (H2): A singlet around 7.2 ppm.

-

Alpha-Proton (α-H): A triplet or doublet of doublets around 4.0 ppm.

-

Beta-Protons (β-CH₂): Two distinct signals (diastereotopic protons) around 3.3-3.5 ppm.

-

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 220.24.

Applications in Neuroscience and Biochemistry

This compound is a valuable research tool due to its structural similarity to key biological molecules.

-

Serotonin Precursor Studies: Its primary application is in the study of the serotonergic system. Like 5-hydroxytryptophan (5-HTP), it can cross the blood-brain barrier and serve as a direct precursor to serotonin, bypassing the rate-limiting enzyme tryptophan hydroxylase.[11][12] This allows researchers to artificially increase serotonin synthesis to study its effects on mood, cognition, and behavior.

-

Enzyme Inhibition and Probing: The molecule can be used as a competitive inhibitor or a probe for enzymes that bind tryptophan or its derivatives.

-

Incorporation into Peptides: As an unnatural amino acid, it can be incorporated into peptides to introduce a unique chemical handle (the 5-amino group) for further modification or to study structure-activity relationships.[13]

Metabolic Pathway

The metabolic conversion of this compound to a serotonin analog is expected to follow the canonical pathway established for native tryptophan derivatives. The key enzyme is Aromatic L-amino acid decarboxylase (AADC), which is ubiquitous and acts on a variety of aromatic amino acids.

Caption: The enzymatic conversion of this compound to its corresponding tryptamine.

Experimental Protocol: Increasing Serotonergic Tone in Neuronal Cell Culture

This protocol provides a framework for using this compound to investigate the effects of increased serotonin synthesis in a neuronal cell line (e.g., SH-SY5Y). The methodology is based on established protocols for the related and widely used precursor, 5-HTP.[14]

-

Objective: To measure the dose-dependent increase in intracellular serotonin analog (5-aminotryptamine) and the release of this neurotransmitter following treatment with this compound.

-

Methodology Rationale:

-

Cell Culture: SH-SY5Y cells are a human neuroblastoma line that can be differentiated into a more neuron-like phenotype, expressing key components of the serotonergic system.

-

Dosing: A stock solution of this compound is prepared in sterile cell culture medium or PBS. A dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) is used to identify the effective concentration range.

-

Incubation: Cells are treated for a defined period (e.g., 1-4 hours). This allows time for cellular uptake and enzymatic conversion.

-

Sample Collection: Both the cell lysate (for intracellular content) and the culture supernatant (for released neurotransmitter) are collected.

-

Analysis: Quantification of the resulting 5-aminotryptamine is performed using HPLC coupled with electrochemical or mass spectrometry detection, which provides the necessary sensitivity for these biological samples.

-

-

Step-by-Step Protocol:

-

Cell Plating: Plate differentiated SH-SY5Y cells in 12-well plates and allow them to adhere overnight.

-

Stock Solution: Prepare a 10 mM sterile stock solution of this compound in serum-free medium.

-

Treatment: Remove the old medium from the cells. Add fresh medium containing the desired final concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2 hours.

-

Supernatant Collection: Carefully collect the medium from each well into labeled tubes containing an antioxidant (like perchloric acid) to prevent degradation. Store immediately at -80°C.

-

Cell Lysis: Wash the cells once with cold PBS. Add a lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well, scrape the cells, and collect the lysate.

-

Quantification: Analyze both supernatant and lysate samples for 5-aminotryptamine content using a validated HPLC-MS/MS method. Normalize lysate concentrations to total protein content (determined by a BCA assay).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on the SDS for the parent compound, DL-Tryptophan, and the general properties of aromatic amines.

-

Hazard Classification: Based on its parent compound, it is not classified as hazardous under standard regulations.[5][14] However, the toxicological properties have not been fully investigated. Assume it may cause skin, eye, and respiratory tract irritation.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles.

-

Hand Protection: Wear nitrile gloves. Inspect gloves prior to use and use proper removal technique.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Minimize dust generation and accumulation.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Fire & Reactivity:

-

Combustibility: May be combustible at high temperatures.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Incompatibilities: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

References

-

Chem-Impex International. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- Woolley, D. W., & Shaw, E. (1952). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 74(11), 2948–2949.

-

Black, M., & Lister, A. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

- Karakawa, S., Nakayama, A., Ohtsuka, N., Sato, K., & Smriga, M. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 53(8), 1235–1240.

- Cunningham, A. A., et al. (2016). SSRI Augmentation by 5-Hydroxytryptophan Slow Release: Mouse Pharmacodynamic Proof of Concept. Neuropsychopharmacology, 41(1), 1-10.

- Akkus, S., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 196, 44-48.

- Haavik, J., & Toska, K. (1984). Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography. Journal of Biochemistry, 95(6), 1751-1758.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000050: L-Tryptophan. Retrieved January 10, 2026, from [Link]

-

Tokoph, K. (2015, January 24). Serotonin Biosynthesis from Tryptophan - Biochemistry [Video]. YouTube. [Link]

- Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 798.

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Retrieved January 10, 2026, from [Link]

- Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181.

- Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56.

- Kaddour, A., et al. (2017). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Scientific Reports, 7(1), 17534.

-

ResearchGate. (n.d.). 1H NMR spectra showing tryptophan aromatic proton resonances. Retrieved January 10, 2026, from [Link]

- Liu, W., et al. (2021). Biosynthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology, 8, 623341.

- Birdsall, T. C. (1998). 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor.

- Tucker, M. J., et al. (2017). Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure. The Journal of Organic Chemistry, 82(11), 5948-5952.

- Thomas, S. R., et al. (2009). Protein Nitrotryptophan: Formation, Significance and Identification. Sub-cellular biochemistry, 49, 63–80.

Sources

- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 11. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SSRI Augmentation by 5-Hydroxytryptophan Slow Release: Mouse Pharmacodynamic Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 5-Amino-DL-tryptophan in Serotonergic Neurotransmission: A Technical Guide for Researchers

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, governs a vast array of physiological and psychological processes. Its synthesis is intricately regulated, with L-tryptophan serving as the essential precursor. The synthetic tryptophan analog, 5-Amino-DL-tryptophan, has emerged as a compound of interest within the research community for its potential to modulate the serotonergic system. This technical guide provides an in-depth exploration of the canonical serotonin synthesis pathway and proffers a scientifically-grounded perspective on the putative biological role of this compound in neurotransmission. While direct empirical evidence remains nascent, this whitepaper will elucidate its potential mechanisms of action, drawing upon established biochemical principles and the known pharmacology of related tryptophan analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel modulators of the serotonergic system.

Introduction: The Serotonergic System and the Quest for Novel Modulators

The serotonergic system, with its widespread projections throughout the central nervous system, is a cornerstone of neural signaling, influencing mood, cognition, sleep, and appetite.[1][2] Dysregulation of this intricate network is implicated in a spectrum of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.[2] Consequently, the development of therapeutic agents that can precisely modulate serotonin levels remains a paramount objective in modern neuropharmacology.

The biosynthesis of serotonin is a well-characterized pathway, commencing with the essential amino acid L-tryptophan.[3] The rate-limiting step in this cascade is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[4][5] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin.[4]

The introduction of synthetic analogs of tryptophan, such as this compound, presents a compelling avenue for research. These molecules, by virtue of their structural similarity to the natural precursor, hold the potential to interact with the enzymatic machinery of the serotonin pathway, thereby offering a novel means of influencing neurotransmitter levels. This guide will first provide a detailed overview of the canonical serotonin synthesis pathway, followed by a focused exploration of the theoretical role and potential applications of this compound in the field of neurotransmission research.

The Canonical Serotonin Synthesis Pathway: A Detailed Overview

The journey from dietary L-tryptophan to synaptic serotonin is a two-step enzymatic process that is tightly regulated.

2.1. L-Tryptophan: The Essential Precursor

L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet.[3] Its transport across the blood-brain barrier (BBB) is a critical determinant of central serotonin synthesis and is mediated by the large neutral amino acid transporter (LNAA).[6][7]

2.2. Tryptophan Hydroxylase (TPH): The Rate-Limiting Gatekeeper

The first and rate-limiting step in serotonin biosynthesis is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[4][5] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system.[5]

2.3. 5-Hydroxytryptophan (5-HTP): The Committed Intermediate

5-HTP is an intermediate that is fully committed to the serotonin pathway.[8] Unlike L-tryptophan, which can be shunted into other metabolic pathways, 5-HTP's primary fate is conversion to serotonin.[8]

2.4. Aromatic L-Amino Acid Decarboxylase (AADC): The Final Conversion

The final step in serotonin synthesis is the decarboxylation of 5-HTP by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, to yield serotonin (5-hydroxytryptamine).[4][9] This enzyme is relatively non-specific and is also involved in the synthesis of other monoamine neurotransmitters, such as dopamine and norepinephrine.

Signaling Pathway Diagram: Canonical Serotonin Synthesis

Caption: The two-step enzymatic conversion of L-tryptophan to serotonin.

This compound: A Synthetic Analog with Putative Roles in Neurotransmission

This compound is a synthetic derivative of the amino acid tryptophan. Its structural similarity to L-tryptophan suggests that it may serve as a substrate for the enzymes involved in serotonin synthesis. However, it is crucial to note that direct experimental evidence elucidating its precise biological role in neurotransmission is currently limited. The following sections will explore the hypothesized mechanisms of action and potential research applications of this compound.

3.1. Hypothesized Mechanism of Action

The primary hypothesis regarding the biological activity of this compound centers on its potential to act as a precursor to a novel, amino-substituted serotonin analog.

3.1.1. Interaction with Tryptophan Hydroxylase (TPH)

Given its structural resemblance to L-tryptophan, it is plausible that this compound could be recognized and hydroxylated by tryptophan hydroxylase (TPH). This enzymatic conversion would theoretically yield 5-amino-5'-hydroxytryptophan. The efficiency of this reaction would depend on the affinity of this compound for the active site of TPH compared to the natural substrate.

3.1.2. Conversion by Aromatic L-Amino Acid Decarboxylase (AADC)

Following hydroxylation, the resulting intermediate could potentially be decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form 5-aminoserotonin. The substrate specificity of AADC for this novel intermediate would be a critical determinant of the overall efficiency of this synthetic pathway.

Hypothetical Signaling Pathway: Conversion of this compound

Caption: The hypothetical two-step conversion of this compound.

3.2. Potential Effects on Neurotransmission

Should 5-aminoserotonin be synthesized in the brain, it could exert a range of effects on serotonergic neurotransmission:

-

Receptor Binding: 5-aminoserotonin would likely interact with various serotonin receptor subtypes. Its affinity and efficacy at these receptors compared to serotonin would determine its functional effects, which could range from agonism to antagonism.

-

Reuptake and Metabolism: The novel amine's interaction with the serotonin transporter (SERT) and monoamine oxidase (MAO) would influence its synaptic dwell time and overall duration of action.

Experimental Protocols for Investigating this compound

To empirically validate the hypothesized biological roles of this compound, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Enzymatic Assays

Objective: To determine if this compound is a substrate for TPH and if its hydroxylated product is a substrate for AADC.

Methodology:

-

Enzyme Source: Purified recombinant human TPH2 and AADC.

-

Substrate Incubation: Incubate the enzymes with varying concentrations of this compound and the appropriate cofactors (tetrahydrobiopterin for TPH, pyridoxal phosphate for AADC).

-

Product Detection: Utilize High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to identify and quantify the formation of the hydroxylated intermediate and the final amino-serotonin product.

-

Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) to assess the efficiency of the enzymatic reactions compared to the natural substrates.

4.2. Blood-Brain Barrier Permeability Studies

Objective: To assess the ability of this compound to cross the blood-brain barrier.

Methodology:

-

In Vitro Model: Employ a well-established in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes.

-

Compound Administration: Introduce this compound to the "blood" side of the model.

-

Permeability Measurement: Measure the concentration of the compound in the "brain" side over time using LC-MS/MS.

-

Transport Mechanism: Investigate the involvement of specific transporters, such as the LNAA transporter, by using known inhibitors.

4.3. In Vivo Microdialysis in Animal Models

Objective: To measure the in vivo effects of this compound administration on extracellular levels of serotonin and its metabolites in the brain.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as rats or mice.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in serotonergic neurons, such as the striatum or hippocampus.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Dialysate Analysis: Collect dialysate samples at regular intervals and analyze them for levels of serotonin, 5-HIAA, and potentially 5-aminoserotonin using HPLC with electrochemical detection.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Comparative Enzyme Kinetics

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| L-Tryptophan | TPH2 | [Experimental Value] | [Experimental Value] |

| This compound | TPH2 | [Experimental Value] | [Experimental Value] |

| 5-HTP | AADC | [Experimental Value] | [Experimental Value] |

| 5-Amino-5'-hydroxytryptophan | AADC | [Experimental Value] | [Experimental Value] |

Table 2: In Vivo Neurochemical Effects (Microdialysis)

| Treatment Group | Brain Region | Basal 5-HT (nM) | Peak 5-HT (% of Basal) | Basal 5-HIAA (nM) | Peak 5-HIAA (% of Basal) |

| Vehicle Control | Striatum | [Value] | [Value] | [Value] | [Value] |

| This compound | Striatum | [Value] | [Value] | [Value] | [Value] |

| Vehicle Control | Hippocampus | [Value] | [Value] | [Value] | [Value] |

| This compound | Hippocampus | [Value] | [Value] | [Value] | [Value] |

Conclusion and Future Directions

This compound represents an intriguing synthetic tool for the exploration of the serotonergic system. While its precise biological role in neurotransmission remains to be fully elucidated, its structural similarity to L-tryptophan provides a strong rationale for its investigation as a potential modulator of serotonin synthesis. The experimental protocols outlined in this guide offer a systematic approach to characterizing its biochemical and physiological properties.

Future research should focus on conducting these foundational studies to move from hypothesis to empirical evidence. Elucidating the neuropharmacological profile of this compound and its potential metabolite, 5-aminoserotonin, could pave the way for the development of novel research tools and, potentially, new therapeutic strategies for a range of neuropsychiatric disorders. The journey to understanding the full potential of this synthetic analog is just beginning, and it is a path that promises to yield valuable insights into the complexities of serotonergic neurotransmission.

References

-

Birdsall, T. C. (1998). 5-Hydroxytryptophan: a clinically-effective serotonin precursor. Alternative Medicine Review, 3(4), 271–280. [Link]

-

The Relationship Between Serotonin and 5-HTP. (2018, October 29). News-Medical.Net. [Link]

-

Richard, D. M., Dawes, M. A., Mathias, C. W., Acheson, A., Hill-Kapturczak, N., & Dougherty, D. M. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). [Link]

-

5-Hydroxytryptophan: a clinically-effective serotonin precursor. (1998). PubMed. [Link]

-

Augmented brain 5-HT crosses the blood-brain barrier through the 5-HT transporter in rat. (2008). PubMed. [Link]

-

Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan. (1971). PubMed. [Link]

-

Conversion of 5-hydroxytryptophan into serotonin by tryptophan decarboxylase in plants, Escherichia coli, and yeast. (2008). PubMed. [Link]

-

Near-UV activation of enzymatic conversion of 5-hydroxytryptophan to serotonin. (n.d.). PubMed. [Link]

-

Studies with the serotonin precursor, 5-hydroxytryptophan, in experimental animals and man. (1957). PubMed. [Link]

-

Mechanism of Substrate Activation by Tryptophan Hydroxylase: A Computational Study. (2024). ChemPhysChem. [Link]

-

In vivo studies of the tryptophan-5-hydroxylase system. Quantitation of serotonin and tryptamine using gas chromatography-mass fragmentography. (1980). PubMed. [Link]

-

The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. (1979). PubMed. [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020). MDPI. [Link]

-

Tryptophan hydroxylase - Wikipedia. (n.d.). [Link]

-

(PDF) 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor. (n.d.). ResearchGate. [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. (2020). PubMed Central. [Link]

-

5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects). (2023, March 1). Healthline. [Link]

-

Tryptophan transport past the blood brain barrier determines tryptophan... (n.d.). ResearchGate. [Link]

-

Transport of Amino Acids Across the Blood-Brain Barrier. (n.d.). Frontiers. [Link]

-

Effects of 5-Hydroxytryptophan (5-Htp) Nutritional Supplement on Health. (2023). DergiPark. [Link]

-

In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. (n.d.). PubMed Central. [Link]

-

Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472). (n.d.). Human Metabolome Database. [Link]

-

5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor. (n.d.). Alternative Medicine Review. [Link]

-

Transport systems and enzymes involved in the metamorphosis of tryptophan into serotonin. (n.d.). PubMed. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (n.d.). Frontiers. [Link]

-

The control of 5-hydroxytryptamine and dopamine synthesis in the brain: a theoretical approach. (n.d.). PubMed. [Link]

-

Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. (n.d.). [Link]

-

Simplified dietary acute tryptophan depletion: effects of a novel amino acid mixture on the neurochemistry of C57BL/6J mice. (n.d.). [Link]

-

The effect of oral 5-HTP administration on 5-HTP and 5-HT immunoreactivity in monoaminergic brain regions of rats. (2004). PubMed. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. L-tryptophan in neuropsychiatric disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-DL-tryptophan as a Putative Precursor for Serotonin Synthesis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 5-Amino-DL-tryptophan and its potential role as a precursor in the synthesis of a serotonin analog. While structurally similar to the essential amino acid L-tryptophan, the direct metabolic pathway and in vivo conversion of this compound to a neuroactive compound remain areas of active investigation. This document will first detail the well-established biosynthesis of serotonin from L-tryptophan and 5-hydroxytryptophan (5-HTP) to provide a foundational understanding. Subsequently, it will delve into the hypothetical conversion of this compound to 5-aminoserotonin, outlining the enzymatic steps that may be involved. Crucially, this guide emphasizes the current gaps in the scientific literature and provides detailed experimental protocols for researchers to investigate the veridicity of this proposed pathway. This includes in vitro enzyme assays and in vivo analytical methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the serotonergic system and the discovery of novel therapeutic agents.

The Canonical Serotonin Synthesis Pathway: A Benchmark

The biosynthesis of serotonin (5-hydroxytryptamine or 5-HT) from the essential amino acid L-tryptophan is a well-characterized two-step enzymatic process.[1][2][3] Understanding this pathway is crucial for evaluating the potential of this compound as a precursor.

Step 1: Hydroxylation of L-Tryptophan

The initial and rate-limiting step in serotonin synthesis is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[1][4] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, the predominant form in the central nervous system.[5][6]

Step 2: Decarboxylation of 5-Hydroxytryptophan

The second and final step is the decarboxylation of 5-HTP to serotonin. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][7] AADC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity.[7]

Caption: The established two-step enzymatic pathway of serotonin synthesis.

This compound: A Putative Precursor to a Serotonin Analog

This compound is a synthetic amino acid derivative that is structurally analogous to L-tryptophan, with an amino group substituted at the 5-position of the indole ring instead of a hydroxyl group. While some commercial suppliers suggest it serves as a precursor for serotonin synthesis, direct and robust evidence in peer-reviewed scientific literature is currently limited.[5]

A Hypothetical Pathway: Decarboxylation to 5-Aminoserotonin

Given its structural similarity to 5-HTP, it is plausible that this compound could serve as a substrate for aromatic L-amino acid decarboxylase (AADC). This enzymatic reaction would result in the formation of 5-aminoserotonin, a compound structurally similar to serotonin.

Caption: The hypothesized single-step conversion of this compound.

Experimental Protocols for Pathway Validation

To ascertain whether this compound is a bona fide precursor to a serotonin-like molecule, rigorous experimental validation is necessary. The following protocols provide a framework for researchers to investigate this hypothesis.

In Vitro Enzyme Assay with Aromatic L-Amino Acid Decarboxylase (AADC)

The primary hypothesis to test is whether this compound is a substrate for AADC.

Objective: To determine if purified AADC can catalyze the decarboxylation of this compound to 5-aminoserotonin.

Materials:

-

Purified recombinant AADC enzyme

-

This compound

-

5-Hydroxytryptophan (5-HTP) as a positive control

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or fluorescence)

-

Standards for this compound and 5-aminoserotonin (if available)

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, PLP, and either this compound or 5-HTP at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified AADC to each reaction mixture. Include a negative control with no enzyme.

-

Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 10, 20, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.

-

Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein and collect the supernatant.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Develop a gradient elution method to separate the substrate (this compound or 5-HTP) from the potential product (5-aminoserotonin or serotonin).

-

Data Analysis: Quantify the amount of product formed over time to determine the reaction rate. Calculate kinetic parameters (Km and Vmax) for the interaction of AADC with this compound and compare them to those of 5-HTP.

In Vivo Studies in Animal Models

Objective: To determine if systemic administration of this compound leads to an increase in 5-aminoserotonin levels in the brain and periphery.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

This compound solution for injection (e.g., intraperitoneal or intravenous)

-

Saline solution as a vehicle control

-

Anesthesia

-

Tissue homogenization equipment

-

LC-MS/MS system for sensitive and specific quantification of analytes

Methodology:

-

Animal Dosing: Administer a dose of this compound to a group of animals. Administer the vehicle control to a separate group.

-

Time Course: Euthanize animals at various time points after administration (e.g., 30, 60, 120, 240 minutes).

-

Tissue Collection: Rapidly dissect and collect brain tissue (e.g., striatum, hippocampus, cortex) and peripheral tissues (e.g., liver, kidney) and plasma. Immediately freeze samples in liquid nitrogen and store at -80°C.

-

Sample Preparation: Homogenize the tissue samples in an appropriate buffer and perform protein precipitation. Extract the analytes from the supernatant.

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, 5-aminoserotonin, serotonin, and 5-HIAA.

-

Data Analysis: Compare the levels of 5-aminoserotonin and other metabolites in the tissues of animals treated with this compound to those in the control group at each time point.

Data Presentation and Interpretation

The data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Kinetic Parameters of AADC with Different Substrates

| Substrate | Km (µM) | Vmax (nmol/mg/min) |

| 5-Hydroxytryptophan | Value | Value |

| This compound | Value | Value |

Table 2: In Vivo Tissue Concentrations of 5-Aminoserotonin (ng/g tissue) 60 minutes Post-Administration

| Treatment | Striatum | Hippocampus | Liver |

| Vehicle Control | Value | Value | Value |

| This compound | Value | Value | Value |

Conclusion and Future Directions

While this compound presents an intriguing possibility as a novel precursor for a serotonin-like molecule, the current scientific literature lacks the definitive evidence to support this claim. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously investigate this hypothesis. Successful demonstration of the conversion of this compound to 5-aminoserotonin in vitro and in vivo would open new avenues for research into the pharmacology of the serotonergic system and could lead to the development of new therapeutic strategies for a variety of neurological and psychiatric disorders. Future studies should also focus on the pharmacological properties of 5-aminoserotonin, including its affinity for serotonin receptors and transporters, and its physiological effects.

References

-

Maffei, M.E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (2019). Frontiers in Endocrinology, 10, 246. [Link]

-

JJ Medicine. (2018, July 18). Serotonin and Melatonin Synthesis | Tryptophan Metabolism [Video]. YouTube. [Link]

- Walther, D. J., & Bader, M. (2003). A unique central tryptophan hydroxylase isoform. Biochemical Pharmacology, 66(9), 1673-1680.

-

Nagatsu, T., Kato, T., Numata (Sudo), Y., Ikuta, K., Sano, M., Nagatsu, I., ... & Akino, M. (1977). Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 83(2), 645-9. [Link]

-

Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. (2013). Applied Microbiology and Biotechnology, 97(23), 9977–9986. [Link]

-

Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. (2022). Clinical Chemistry and Laboratory Medicine (CCLM), 61(2), 296-304. [Link]

-

Jenkins, T. A., Nguyen, J. C., Polglaze, K. E., & Bertrand, P. P. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. [Link]

-

News-Medical. (2018). The Relationship Between Serotonin and 5-HTP. Retrieved from [Link]

-

Rahman, M. K., Nagatsu, T., & Kato, T. (1981). Aromatic L-amino acid decarboxylase activity in central and peripheral tissues and serum of rats with L-DOPA and L-5-hydroxytryptophan as substrates. Biochemical pharmacology, 30(6), 645-649. [Link]

-

Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). (2023). Experimental and Therapeutic Medicine, 26(6), 572. [Link]

-

Uneyama, H., Kudo, T., & Torii, K. (2008). Augmented brain 5-HT crosses the blood-brain barrier through the 5-HT transporter in rat. European Journal of Neuroscience, 27(9), 2321-2326. [Link]

-

Physiology, Serotonin. (2023). In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2023). Aromatic L-amino acid decarboxylase. Retrieved from [Link]

-

Pardridge, W. M. (1979). The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. Journal of Neural Transmission. Supplementum, (15), 43-54. [Link]

-

Lee, J. Y., & Lee, J. D. (2010). Synthesis, transport, and metabolism of serotonin formed from exogenously applied 5-HTP after spinal cord injury in rats. Journal of neurophysiology, 104(2), 707-718. [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue. (2024). Analytical Methods, 16(2), 209-220. [Link]

-

Badawy, A. A. B. (2017). Modulation of Tryptophan and Serotonin Metabolism as a Biochemical Basis of the Behavioral Effects of Use and Withdrawal of Androgenic-Anabolic Steroids and Other Image- and Performance-Enhancing Agents. Substance abuse: research and treatment, 11, 1178221817730302. [Link]

-

Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International journal of molecular sciences, 22(1), 181. [Link]

Sources

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

The Advent of a New Chemical Palette: A Technical Guide to the Discovery and History of Synthetic Tryptophan Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

Tryptophan, a cornerstone of protein architecture and a vital precursor to a host of bioactive molecules, has long captivated the scientific community. Its unique indole side chain bestows upon it a rich chemical personality, influencing protein structure and function in profound ways. However, the inherent properties of tryptophan, while versatile, represent but a single hue in a potentially vast spectrum of chemical possibilities. The quest to expand this palette, to create synthetic analogs of tryptophan with tailored functionalities, has been a driving force in chemical biology, medicinal chemistry, and materials science. This guide will provide an in-depth exploration of the discovery and history of these synthetic tryptophan analogs, from the nascent days of chemical synthesis to the sophisticated enzymatic and chemoenzymatic strategies of the modern era. We will delve into the causality behind key experimental choices, dissect seminal synthetic protocols, and illuminate the path that has led to the diverse and powerful toolkit of tryptophan analogs available to researchers today.

The Dawn of Synthetic Amino Acids: Early Chemical Approaches

The journey into the world of synthetic tryptophan analogs begins with the broader history of amino acid synthesis. The mid-19th century witnessed a paradigm shift in chemistry, as the vitalistic theory, which posited that organic compounds could only be produced by living organisms, began to crumble.

The Strecker Synthesis: A Foundational Pillar

In 1850, Adolph Strecker reported a remarkably straightforward method for the synthesis of α-amino acids from aldehydes, ammonia, and hydrogen cyanide.[1][2][3] This three-component reaction, now famously known as the Strecker synthesis, provided the first general route to this crucial class of biomolecules and laid the groundwork for future explorations into amino acid analogs.

The core of the Strecker synthesis lies in the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. The versatility of this method is its key strength; by simply varying the starting aldehyde, a wide array of amino acids with different side chains can be prepared.

Diagram 1: The Strecker Synthesis of Tryptophan

Caption: A simplified workflow of the Strecker synthesis to produce racemic tryptophan.

While groundbreaking, the original Strecker synthesis produced a racemic mixture of enantiomers, a significant limitation for biological applications where stereochemistry is paramount. The separation of these enantiomers was a non-trivial challenge, often relying on tedious and inefficient resolution methods. This inherent drawback spurred the development of asymmetric variations of the Strecker synthesis, a field of active research even today. These modern iterations often employ chiral auxiliaries or catalysts to achieve high levels of enantioselectivity.[4][5]

The Quest for Chirality: Asymmetric Synthesis Takes Center Stage

The mid-20th century saw a growing appreciation for the importance of stereochemistry in biological systems. The thalidomide tragedy of the late 1950s and early 1960s served as a stark reminder of the dramatically different physiological effects that enantiomers of the same molecule could elicit. This spurred a concerted effort within the synthetic chemistry community to develop methods for the direct synthesis of enantiomerically pure compounds.

The Schöllkopf Method: A Landmark in Asymmetric Amino Acid Synthesis

In 1981, Ulrich Schöllkopf and his group published a seminal paper describing a highly efficient method for the asymmetric synthesis of α-amino acids.[6][7] This elegant strategy, now known as the Schöllkopf method, utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine-derived bis-lactim ether.

The ingenuity of the Schöllkopf method lies in the clever use of steric hindrance. The bulky isopropyl group of the valine-derived chiral auxiliary effectively shields one face of the enolate intermediate, forcing the incoming electrophile to attack from the opposite, less hindered face. This results in the formation of the desired enantiomer with high diastereoselectivity. Subsequent hydrolysis of the bis-lactim ether then liberates the newly synthesized chiral amino acid.

The choice of valine as the chiral auxiliary was a deliberate and critical experimental decision. Its large, non-polar side chain provides a robust steric shield, leading to excellent stereocontrol in the alkylation step.[8]

Diagram 2: The Schöllkopf Asymmetric Synthesis

Caption: Workflow of the Schöllkopf method for the asymmetric synthesis of tryptophan analogs.

The Schöllkopf method represented a significant leap forward in the synthesis of non-canonical amino acids, providing a reliable and highly stereoselective route to a wide variety of tryptophan analogs.

Harnessing Nature's Catalysts: The Rise of Enzymatic Synthesis

While chemical methods for the synthesis of tryptophan analogs were becoming increasingly sophisticated, they often required harsh reaction conditions, protecting group manipulations, and the use of stoichiometric chiral reagents. The late 20th century saw the emergence of a powerful new paradigm in chemical synthesis: biocatalysis. The use of enzymes, nature's own exquisitely selective catalysts, offered the promise of milder, more efficient, and highly stereoselective routes to complex molecules.

Tryptophan Synthase: A Natural Master of Tryptophan Synthesis

The enzyme tryptophan synthase (TrpS), which catalyzes the final step in the biosynthesis of tryptophan from indole and serine, quickly emerged as a prime candidate for the synthesis of tryptophan analogs.[9][10] As early as 1974, M. Wilcox demonstrated that the TrpS from Escherichia coli could accept a range of substituted indoles as substrates, producing the corresponding L-tryptophan analogs with perfect stereocontrol.[11] This seminal work opened the door to a new era of tryptophan analog synthesis.

The TrpS enzyme is a heterotetrameric complex composed of two α and two β subunits. The β-subunit, which contains a pyridoxal phosphate (PLP) cofactor, is responsible for the key carbon-carbon bond-forming reaction between indole and a serine-derived amino-acrylate intermediate.

Diagram 3: Tryptophan Synthase Catalyzed Synthesis

Caption: Enzymatic synthesis of a tryptophan analog using Tryptophan Synthase.

The wild-type TrpS enzyme, while capable of accepting some modified indoles, has a limited substrate scope. To overcome this limitation, researchers have turned to the powerful tool of directed evolution. By introducing random mutations into the gene encoding the TrpS β-subunit (TrpB) and screening for variants with improved activity on non-native substrates, the catalytic prowess of this enzyme has been dramatically expanded. This has enabled the efficient synthesis of a vast array of tryptophan analogs that were previously inaccessible through enzymatic means.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for a particular tryptophan analog depends on a variety of factors, including the desired scale of the synthesis, the required level of enantiopurity, and the nature of the substituents on the indole ring. The following table provides a comparative overview of the key features of the major synthetic methods.

| Method | Stereocontrol | Substrate Scope | Reaction Conditions | Key Advantages | Key Limitations |

| Strecker Synthesis | Racemic (asymmetric variants exist) | Broad (depends on aldehyde availability) | Often harsh (requires cyanide) | Operationally simple, versatile | Produces racemates, uses toxic reagents |

| Schöllkopf Method | Excellent (>95% ee) | Broad (depends on electrophile) | Requires strong base and cryogenic temperatures | High enantioselectivity, reliable | Stoichiometric chiral auxiliary, multi-step |

| Enzymatic (TrpS) | Excellent (>99% ee) | Limited (can be expanded by directed evolution) | Mild (aqueous buffer, ambient temperature) | Perfect stereocontrol, "green" | Narrow initial substrate scope, enzyme production |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies discussed, this section presents representative, detailed experimental protocols for both a chemical and an enzymatic synthesis of a tryptophan analog.

Protocol 1: Asymmetric Synthesis of L-4-Fluorotryptophan via the Schöllkopf Method

This protocol is a representative procedure adapted from the principles of the Schöllkopf synthesis for the preparation of an enantiomerically enriched fluorinated tryptophan analog.

Step 1: Preparation of the Bis-Lactim Ether of Glycine and L-Valine

-

A solution of L-valine methyl ester hydrochloride and glycylglycine in methanol is refluxed in the presence of a base (e.g., sodium methoxide) to form the cyclic dipeptide (diketopiperazine).

-

The diketopiperazine is then treated with a methylating agent (e.g., trimethyloxonium tetrafluoroborate) in an inert solvent (e.g., dichloromethane) to yield the bis-lactim ether.

Step 2: Diastereoselective Alkylation

-

The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the chiral enolate.

-

A solution of 4-fluoro-1-(tert-butoxycarbonyl)-3-(iodomethyl)-1H-indole in anhydrous THF is then added to the enolate solution.

-

The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Isolation

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude alkylated bis-lactim ether is then hydrolyzed by refluxing in aqueous hydrochloric acid.

-

The resulting L-4-fluorotryptophan is purified by ion-exchange chromatography.

Protocol 2: Enzymatic Synthesis of L-5-Fluorotryptophan using Tryptophan Synthase

This protocol outlines a typical procedure for the biocatalytic synthesis of a halogenated tryptophan analog.

Step 1: Expression and Purification of Tryptophan Synthase (or TrpB subunit)

-

E. coli cells harboring a plasmid for the overexpression of the desired tryptophan synthase β-subunit (wild-type or an engineered variant) are grown in a suitable culture medium.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The cells are harvested by centrifugation, lysed, and the TrpB subunit is purified using standard protein purification techniques (e.g., immobilized metal affinity chromatography).

Step 2: Biocatalytic Reaction

-

A reaction mixture is prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.8) containing L-serine, pyridoxal phosphate (PLP), and 5-fluoroindole.

-

The purified TrpB enzyme is added to initiate the reaction.

-

The reaction is incubated at an optimal temperature (e.g., 37 °C) with gentle agitation.

-

The progress of the reaction is monitored by high-performance liquid chromatography (HPLC) until the consumption of the limiting reagent is complete.

Step 3: Product Isolation

-

The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

-

The precipitated protein is removed by centrifugation.

-

The supernatant, containing the L-5-fluorotryptophan product, is then purified by preparative reverse-phase HPLC.

Conclusion: An Ever-Expanding Frontier

The journey from Strecker's foundational synthesis to the precision of modern enzymatic methods has been one of remarkable scientific ingenuity. The development of synthetic tryptophan analogs has not only provided invaluable tools for probing biological systems but has also paved the way for the creation of novel therapeutics and advanced materials. The ongoing synergy between chemical and biological synthesis promises an even more diverse and powerful array of tryptophan analogs in the future. As our ability to manipulate and understand the intricate dance of molecules continues to grow, the legacy of these synthetic pioneers will undoubtedly continue to inspire new discoveries and innovations at the interface of chemistry and biology.

References

-

Schöllkopf, U. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.[6]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.[1][2][3]

-

Wilcox, M. (1974). The enzymatic synthesis of L-tryptophan analogues. Analytical Biochemistry, 59(2), 436-440.[11]

-

Albertson, N. F., Archer, S., & Suter, C. M. (1944). A New Synthesis of Tryptophan. Journal of the American Chemical Society, 66(3), 500-500.[12]

-

Chen, I. A., & Szostak, J. W. (2019). Strecker Synthesis. NASA Astrobiology, (7), 26.[2]

-

Talukder, P., Chen, S., Arce, P. M., & Hecht, S. M. (2014). Efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties. Organic letters, 16(2), 532-535.[13][14]

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using l‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.[6][7]

-

Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8843-8853.[4]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75, 27-45.[3]

-

Vlieghe, P., & Khrestchatisky, M. (2013). Asymmetric Strecker synthesis of α-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121-1124.[5]

-

Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.[1]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of modified tryptophan derivatives. Synthesis, 47(03), 343-366.[15]

-

Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids. In Topics in Current Chemistry (pp. 65-84). Springer, Berlin, Heidelberg.[16]

-

Watkins-Dulaney, E., & Arnold, F. H. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 5-16.[9]

-

Miles, E. W. (2001). Tryptophan synthase: a mine for enzymologists. Protein science, 10(8), 1513-1525.[10]

-

Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): natural occurrence, analysis, biosynthesis, biotechnology, physiology and toxicology. International journal of molecular sciences, 21(21), 7943.[11]

-

Zoltán, T., & Antus, S. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2004.[17]

-

Buller, A. R., & Renata, H. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Current Opinion in Chemical Biology, 80, 102488.[8][18]

-

Pavlov, N., Gilles, P., Didierjean, C., Wenger, E., Naydenova, E., Martinez, J., & Calmès, M. (2011). Asymmetric synthesis of β2-tryptophan analogues via Friedel–Crafts alkylation of indoles with a chiral nitroacrylate. The Journal of organic chemistry, 76(19), 7966-7973.[12]

-

Perni, S., Hackett, L., Goss, R. J., Simmons, M. J., & Overton, T. W. (2013). Biotransformation of 5-fluoroindole to 5-fluorotryptophan using planktonic cells of four strains. AMB Express, 3(1), 1-8.[19]

-

Toscano, G., Rosati, M., Barbieri, L., Maier, K., Banci, L., Luchinat, E., ... & Lichtenecker, R. J. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications. Organic & Biomolecular Chemistry.[20]

-

Albertson, N. F., Archer, S., & Suter, C. M. (1944). A NEW SYNTHESIS OF TRYPTOPHAN. Journal of the American Chemical Society, 66(3), 500-500.[12]

-

Li, F., Liu, Y., Zhang, Y., Wang, H., & Liu, B. (2018). Synthesis of 5-[18F] Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 8(16), 4446.[21]

-

Talukder, P., Chen, S., Arce, P. M., & Hecht, S. M. (2014). Efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties. Organic letters, 16(2), 532-535.[13]

-

Biocrates Life Sciences AG. (2022, August 9). Metabolite of the month – Tryptophan. Retrieved from [Link]]

-

Fitts, C. A., & Arnold, F. H. (2017). Unlocking reactivity of TrpB: a general biocatalytic platform for synthesis of tryptophan analogues. Journal of the American Chemical Society, 139(29), 9874-9877.[22]

-

Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids. Topics in Current Chemistry, 109, 65-84.[16]

-